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molecular formula C7H6N2O2 B1601159 methyl 5-cyano-1H-pyrrole-3-carboxylate CAS No. 66832-08-4

methyl 5-cyano-1H-pyrrole-3-carboxylate

Cat. No. B1601159
M. Wt: 150.13 g/mol
InChI Key: SRVXHSNUXNSQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133995B2

Procedure details

Sodium methoxide (17.8 g, 329 mmol) was added to a solution of 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile (39.0 g, 164 mmol) in methanol (350 mL). The reaction was stirred for 16 h and then the methanol was evaporated under reduced pressure. The residue was dissolved in ethyl acetate (800 mL) and the solution was adjusted to pH 6 using 1 M hydrochloric acid. The layers were separated and then the organic layer was washed with water and brine, dried (magnesium sulfate) and evaporated under reduced pressure to afford the expected product (24.2 g, 98%). 1H NMR (DMSO-d6) δ 7.76 (s, 1H), 7.28 (s, 1H), 3.72 (s, 3H).
Name
Sodium methoxide
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].ClC(Cl)(Cl)C([C:8]1[CH:9]=[C:10]([C:13]#[N:14])[NH:11][CH:12]=1)=O.[CH3:17][OH:18]>>[C:13]([C:10]1[NH:11][CH:12]=[C:8]([C:1]([O:18][CH3:17])=[O:2])[CH:9]=1)#[N:14] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
17.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
39 g
Type
reactant
Smiles
ClC(C(=O)C=1C=C(NC1)C#N)(Cl)Cl
Name
Quantity
350 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (800 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1=CC(=CN1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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